molecular formula C17H23N7O B6448451 4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2549007-61-4

4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B6448451
CAS No.: 2549007-61-4
M. Wt: 341.4 g/mol
InChI Key: OMHOUOJCCGXDKA-UHFFFAOYSA-N
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Description

4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyridazine ring, which is further connected to a piperazine ring substituted with a methylpyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with piperazine.

    Introduction of the Methylpyrazine Group: The methylpyrazine moiety is attached to the piperazine ring through a nucleophilic aromatic substitution reaction.

    Morpholine Ring Formation: Finally, the morpholine ring is introduced through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazine ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at various nitrogen-containing rings, potentially leading to the formation of amines or other reduced species.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyridazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine derivatives) and strong bases (e.g., sodium hydride) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the pyrazine ring could yield pyrazinecarboxylic acid, while reduction of the pyridazine ring could produce a dihydropyridazine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Medicine: It has potential as a pharmacophore in the design of new drugs, particularly those targeting neurological or infectious diseases.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, with the compound binding to these proteins and altering their function through conformational changes or inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine: Lacks the methyl group on the pyrazine ring, which may affect its binding affinity and specificity.

    4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}piperidine: Replaces the morpholine ring with a piperidine ring, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the methyl group on the pyrazine ring and the morpholine ring in 4-{6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine may confer unique properties, such as increased lipophilicity or specific binding interactions, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-17(19-5-4-18-14)24-8-6-22(7-9-24)15-2-3-16(21-20-15)23-10-12-25-13-11-23/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHOUOJCCGXDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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